![molecular formula C18H18O3 B12511212 Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification process. The use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds.
化学反応の分析
Types of Reactions
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学的研究の応用
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive ester group.
作用機序
The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid, which can further participate in biochemical pathways.
類似化合物との比較
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-[4-(methoxy)phenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-[4-(hydroxy)phenyl]prop-2-enoate: Contains a hydroxy group instead of a benzyloxy group.
Ethyl 3-[4-(methyl)phenyl]prop-2-enoate: Contains a methyl group instead of a benzyloxy group.
特性
IUPAC Name |
ethyl 3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBNMQBSPKPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12511131.png)
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)

![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
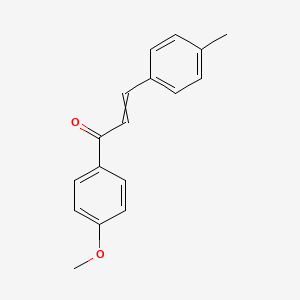
![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
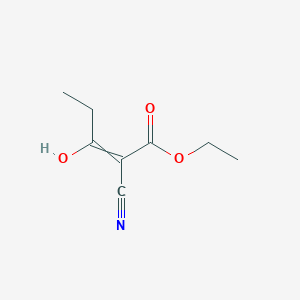
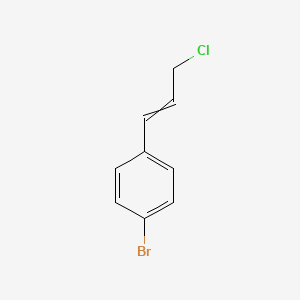
![4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol](/img/structure/B12511170.png)
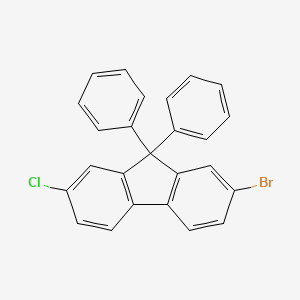
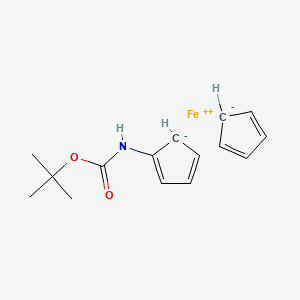

![Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
